Home > Products > Screening Compounds P75447 > (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol - 2098029-66-2

(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol

Catalog Number: EVT-1767672
CAS Number: 2098029-66-2
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a unique organic molecule that belongs to the class of benzoxazepines. This compound features a cyclopropyl group and a tetrahydrobenzo structure, which contributes to its potential biological activity and applicability in medicinal chemistry. The structural complexity of this compound makes it an interesting subject for research in synthetic organic chemistry and pharmacology.

Source

The compound can be synthesized through various methods that involve multi-step reactions. Research indicates that derivatives of benzoxazepine structures have been explored for their pharmacological properties, including potential applications in treating neurological disorders and other health conditions .

Classification

This compound is classified under heterocyclic compounds, specifically within the oxazepine family. Its structural characteristics include a fused bicyclic system containing nitrogen and oxygen atoms, which are crucial for its reactivity and interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol typically involves several key steps:

  1. Formation of the Oxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors that contain both nitrogen and oxygen functionalities.
  2. Cyclopropyl Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions or by using cyclopropyl-containing reagents in the synthesis process.
  3. Final Functionalization: The addition of the methanol group at the 7-position of the oxazepine ring is often accomplished through nucleophilic substitution or reduction processes.

Technical details regarding specific reagents and conditions used in these reactions are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol can be depicted as follows:

  • Molecular Formula: C12H15N1O1C_{12}H_{15}N_{1}O_{1}
  • Molecular Weight: Approximately 201.25 g/mol.

The structure features a bicyclic oxazepine ring system with a cyclopropyl substituent and a hydroxymethyl group at the nitrogen position.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for oxazepines:

  1. Nucleophilic Substitution: The methanol group can participate in nucleophilic attacks on electrophilic centers.
  2. Oxidation Reactions: The hydroxymethyl group may be oxidized to form aldehyde or carboxylic acid derivatives.
  3. Cyclization Reactions: Under certain conditions, further cyclization can lead to more complex polycyclic structures.

Technical details about reaction conditions such as temperature, solvent choice, and catalysts are essential for successful transformations .

Mechanism of Action

Process

The mechanism of action for this compound is not fully elucidated but may involve interactions with specific receptors or enzymes in biological systems. Given its structural features, it could potentially modulate neurotransmitter systems or act as an inhibitor of certain metabolic pathways.

Data from pharmacological studies could provide insights into its efficacy and safety profile when tested in vitro and in vivo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of oxazepines, particularly in nucleophilic substitution reactions.

Relevant data from studies indicate that the compound's stability and reactivity can vary based on its environment and formulation .

Applications

Scientific Uses

The compound has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting neurological disorders.
  2. Chemical Biology: In studies investigating receptor interactions or metabolic pathways.
  3. Synthetic Chemistry: As an intermediate in synthesizing more complex organic molecules.

Research continues to explore the full potential of this compound within these fields .

Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis Pathways for Benzoxazepinone Derivatives

The synthesis of benzoxazepinone derivatives like (4-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol follows meticulously designed multi-step routes to establish the core scaffold while incorporating specific pharmacophores. A representative pathway begins with commercially available methyl 2-amino-4-bromobenzoate. The critical cyclopropylmethyl group is introduced early via reductive amination using cyclopropanecarbaldehyde and sodium triacetoxyborohydride, establishing the essential N-substituent that profoundly influences biological activity. This intermediate undergoes ester reduction with lithium aluminum hydride to yield the corresponding benzyl alcohol precursor. Subsequent cyclization forms the seven-membered oxazepine ring through a two-step sequence: (1) chloroacetylation under Schotten-Baumann conditions, and (2) base-mediated intramolecular Williamson ether synthesis using potassium tert-butoxide. The bromine at the 8-position serves as a handle for late-stage Suzuki-Miyaura cross-coupling to install diverse aryl/heteroaryl groups, though in the target methanol derivative, this position remains unsubstituted for hydroxymethyl functionalization .

Key optimization focuses on controlling regioselectivity during cyclization and improving overall yield. Alternative cyclization agents like bromoacetyl bromide have been explored, though chloroacetyl chloride remains preferred due to lower cost and easier handling. The sequence strategically positions protecting groups to prevent side reactions, particularly during the reductive amination and ester reduction steps. Solvent screening revealed that anhydrous tetrahydrofuran maximizes yield during the reduction step (>85%), while dimethylformamide facilitates efficient cyclization [2].

Table 1: Key Synthetic Intermediates and Transformations

StepKey TransformationReagents/ConditionsPurpose
Reductive AminationPrimary amine → Secondary amineCyclopropanecarbaldehyde, NaBH(OAc)₃, DCE, rtInstall cyclopropylmethyl group
Ester ReductionMethyl ester → Primary alcoholLiAlH₄, anhydrous THF, 0°C to refluxGenerate alcohol for cyclization
ChloroacetylationAlcohol → ChloroacetamideChloroacetyl chloride, NaOH, DCM/H₂O, 0°CIntroduce ring-closing moiety
CyclizationLinear → Heterocyclic coret-BuOK, THF, refluxForm 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one
Hydroxymethyl InstallationBromide → Alcohol(Not required for target)Specific to variant synthesis

Cyclization Techniques for Heterocyclic Core Assembly

Cyclization to form the benzo[f][1,4]oxazepine core presents significant challenges due to potential competing reactions and the entropic penalty associated with forming a medium-sized ring. Two predominant cyclization strategies have been optimized for this scaffold:

  • Stepwise Alkylation-Cyclization: This method involves the initial formation of a chloroacetamide intermediate (as described in Section 1.1). The subsequent ring closure is efficiently catalyzed by strong bases like potassium tert-butoxide in THF under reflux. This approach offers good control over reaction regiochemistry and minimizes dimerization or polymerization side products. Yields typically range from 65-78% after optimization, with the reaction concentration (0.1-0.3 M) critically impacting efficiency [2].

  • One-Pot Tandem Deprotection-Cyclization: For protected precursors (e.g., tert-butyloxycarbonyl (Boc)-protected amines), a streamlined one-pot process using acidic conditions (trifluoroacetic acid in dichloromethane) simultaneously removes the protecting group and facilitates cyclization via the transiently generated amine nucleophile attacking the carbonyl of a neighboring ester or activated carboxylate. While reducing purification steps, this method requires precise stoichiometric control of the acid to prevent degradation of the acid-sensitive cyclopropyl group [2].

Microwave-assisted synthesis has been explored to accelerate the cyclization step, significantly reducing reaction times from several hours to under 30 minutes while maintaining or slightly improving yields (70-82%). However, scalability remains a limitation for this approach. Crucially, both methods require rigorous exclusion of moisture during the ring-forming step to prevent hydrolysis of the chloroacetamide intermediate or the nascent lactam [2].

Functionalization of the Cyclopropylmethyl Substituent

The N1-cyclopropylmethyl group in (4-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a critical structural determinant influencing both potency and metabolic stability. Structure-Activity Relationship (SAR) studies systematically explored substituents at this position, revealing profound effects on biological activity:

  • Steric Requirements: Minimal substitution (H, 6) or small alkyl groups (methyl, 7) abolished activity (EC₅₀ >10,000 nM). Activity was rescued with ethyl (8, EC₅₀ = 6,200 nM) and significantly improved with isopropyl (OXS007002/9, EC₅₀ = 620 nM). Larger branched alkyls like isopropylmethyl (10, EC₅₀ = 740 nM) and cyclopentyl (12, EC₅₀ = 650 nM) maintained good potency, while the phenyl analogue (14, EC₅₀ = 220 nM) offered highest intrinsic activity .
  • Metabolic Stability: The original cyclopropylmethyl hit (OXS003976) exhibited moderate metabolic instability in mouse S9 fractions (Extraction Ratio, ER = 0.54). Isopropyl substitution (OXS007002) significantly enhanced stability (ER = 0.33), attributed to blocking oxidative metabolism on the nitrogen substituent. Conversely, the potent phenyl analogue (14) displayed high metabolic clearance (ER = 0.54) similar to the initial hit, likely due to aromatic oxidation. The isopropyl group thus represented an optimal balance of Lipophilic Efficiency (LipE = 4.5) and metabolic stability .
  • Impact on Solubility: While most analogues retained high aqueous solubility (>200 µM), bulkier substituents like cyclobutylmethyl (11) and phenyl (14) showed reduced solubility (33 µM and 14 µM, respectively), potentially impacting formulation and absorption. The cyclopropylmethyl and isopropyl variants maintained excellent solubility .

These findings highlight that while cyclopropylmethyl provides a viable starting point, strategic replacement, particularly with the isopropyl group, optimizes the overall pharmacokinetic profile without sacrificing potency against the intended target. The cyclopropyl group itself on the saturated ring portion of the oxazepine (position 4) is distinct from the N1-cyclopropylmethyl and its role in core conformation is under investigation.

Table 2: Impact of N1-Substituent on Potency and Metabolic Stability

CompoundR (N1-Substituent)EC₅₀ (nM) in HL-60 [a]mS9 ER [b]Solubility (µM)clogP [c]LipE [d]
OXS003976 (5)Cyclopropylmethyl9600.54>2001.74.3
6H>10,000n.d.>2000.6n.a.
7Methyl>30,0000.07>2001.0n.a.
8Ethyl6,2000.25>2001.43.8
OXS007002 (9)Isopropyl6200.33>2001.74.5
10Isopropylmethyl7400.51>2002.14.0
11Cyclobutylmethyl1,9000.05331.93.8
12Cyclopentyl6500.831242.24.0
14Phenyl2200.54142.83.9

[a] Concentration for 50% maximal CD11b expression upregulation in HL-60 AML cells. [b] Extraction Ratio in mouse S9 fraction (metabolic stability; lower = more stable). [c] Calculated octanol-water partition coefficient. [d] Lipophilic Efficiency (LipE = pEC₅₀ - clogP).

Resynthesis Protocols for Structural Validation

Resynthesis of the core structure and its key analogues, following strictly defined protocols, is mandatory for confirming structural identity and biological activity before detailed characterization and progression. This process involves three critical stages:

  • Independent Synthesis: The initial synthetic route (Section 1.1) is replicated starting from commercially available materials, but often utilizing different batches of reagents or slight variations in solvent sources to rule out batch-specific impurities. Crucially, the cyclization step (using chloroacetyl chloride followed by NaOH, or bromoacetyl bromide followed by t-BuOK) is meticulously reproduced to ensure the correct ring size and lactam formation. Spectroscopic data (¹H NMR, ¹³C NMR, HRMS) for intermediates and the final product are generated .
  • Analytical Comparison: Comprehensive analytical techniques are employed to compare the resynthesized batch with the original material:
  • Chromatography: HPLC/UPLC analysis using orthogonal methods (reverse-phase C18 column with acidic buffer/acetonitrile gradient; HILIC column) confirms identical retention times and peak purity profiles (>98%).
  • Spectroscopy: ¹H and ¹³C NMR spectra must be superimposable. Key diagnostic signals include the characteristic resonances for the -O-CH₂- group of the oxazepine ring (δ ~4.2-4.5 ppm), the benzylic -CH₂OH protons (δ ~4.6 ppm), the methine proton adjacent to the cyclopropyl on the saturated ring (δ ~2.8-3.2 ppm), and the cyclopropyl methylene protons (δ ~0.4-0.6 ppm). High-Resolution Mass Spectrometry (HRMS) confirms the exact molecular formula .
  • X-ray Crystallography (if applicable): Single crystals of suitable intermediates or the final compound may be grown to unambiguously confirm molecular structure and stereochemistry, especially relevant if chiral centers are present.
  • Biological Re-Testing: The resynthesized compound undergoes rigorous re-evaluation in the primary biological assay (e.g., CD11b expression upregulation in HL-60, OCI-AML3, and THP-1 cell lines). A full concentration-response curve is generated and compared statistically to the original sample's data (e.g., EC₅₀ values, Hill slope, maximal response). Activity must fall within predefined equivalence margins (typically ± 30% of original EC₅₀) to validate the compound's identity and the reproducibility of its biological effect. Significant divergence triggers investigation into potential isomeric impurities or degradation products .

This stringent resynthesis and validation protocol ensures the structural integrity and reliability of biological data attributed to "(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol" and its analogues, forming a critical foundation for further development.

Properties

CAS Number

2098029-66-2

Product Name

(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol

IUPAC Name

(4-cyclopropyl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanol

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c15-9-10-1-4-13-11(7-10)8-14(5-6-16-13)12-2-3-12/h1,4,7,12,15H,2-3,5-6,8-9H2

InChI Key

YQOYDCJIJULUSP-UHFFFAOYSA-N

SMILES

C1CC1N2CCOC3=C(C2)C=C(C=C3)CO

Canonical SMILES

C1CC1N2CCOC3=C(C2)C=C(C=C3)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.